1,2,5-thiadiazole-3,4-diamine 1,1-dioxide
Overview
Description
1,2,5-Thiadiazole-3,4-diamine 1,1-dioxide is a heterocyclic compound with the molecular formula C2H4N4O2S and a molecular weight of 148.14 g/mol . This compound is characterized by a five-membered ring structure containing sulfur and nitrogen atoms, making it part of the thiadiazole family . The presence of the 1,1-dioxide group adds unique chemical properties to this compound, making it of interest in various scientific fields.
Mechanism of Action
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets and induce changes in their function .
Biochemical Pathways
Thiadiazole derivatives are known to interact with various biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-thiadiazole-3,4-diamine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with sulfur-containing reagents, followed by oxidation to introduce the 1,1-dioxide group . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazole-3,4-diamine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group to other functional groups.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted thiadiazole compounds .
Scientific Research Applications
1,2,5-Thiadiazole-3,4-diamine 1,1-dioxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazole-3,4-diamine: Lacks the 1,1-dioxide group, resulting in different chemical properties.
1,3,4-Thiadiazole Derivatives: These compounds have a different ring structure and exhibit distinct reactivity and applications.
1,2,5-Thiadiazole 1,1-dioxides: Other derivatives with different substituents on the ring, leading to variations in their chemical behavior.
Uniqueness
1,2,5-Thiadiazole-3,4-diamine 1,1-dioxide is unique due to the presence of the 1,1-dioxide group, which imparts specific electronic and steric effects. This makes the compound particularly valuable in the synthesis of coordination complexes and advanced materials .
Properties
IUPAC Name |
1,1-dioxo-1,2,5-thiadiazole-3,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S/c3-1-2(4)6-9(7,8)5-1/h(H2,3,5)(H2,4,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTBVIJJZHVPEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NS(=O)(=O)N=C1N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481456 | |
Record name | 1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55904-35-3 | |
Record name | 1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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